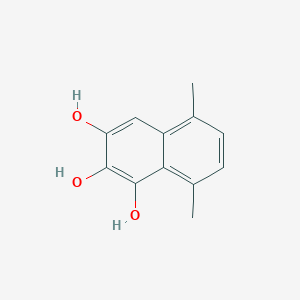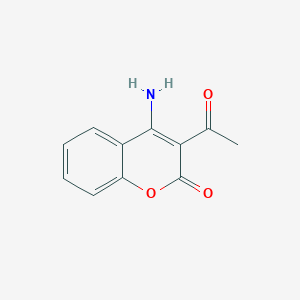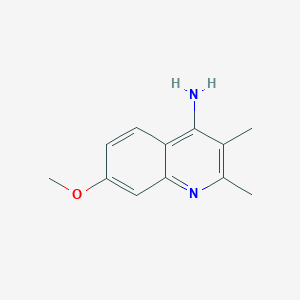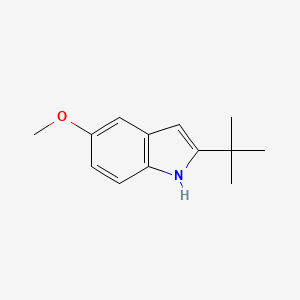
6-Ethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of the carboxylic acid group at the 4-position and an ethyl group at the 6-position of the quinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Ethylquinoline-4-carboxylic acid can be synthesized through various methods. One common method involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives . The reaction typically involves the use of potassium hydroxide in an aqueous medium, followed by acidification to obtain the desired product.
Another method involves the microwave-assisted synthesis, which is a green and efficient approach. This method uses microwave irradiation to promote the reaction between isatins and ketones, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pfitzinger reactions or microwave-assisted synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is becoming increasingly important in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Ethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of alkaline phosphatases, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the ethyl group at the 6-position.
6-Methylquinoline-4-carboxylic acid: Has a methyl group instead of an ethyl group at the 6-position.
8-Ethylquinoline-4-carboxylic acid: The ethyl group is at the 8-position instead of the 6-position.
Uniqueness
6-Ethylquinoline-4-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-ethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
YBOFKSXPUZMEST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=CN=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)


![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)


